Product packaging for 1-Bromohexadecan-2-one(Cat. No.:CAS No. 21436-52-2)

1-Bromohexadecan-2-one

Cat. No.: B1602170
CAS No.: 21436-52-2
M. Wt: 319.32 g/mol
InChI Key: ICZYLTOWIBJLIK-UHFFFAOYSA-N
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Description

Significance of Alpha-Bromo Ketones in Contemporary Organic Synthesis

Alpha-bromo ketones are a cornerstone of modern organic synthesis due to their inherent reactivity, which allows for a wide array of chemical transformations. The presence of two adjacent electrophilic centers (the carbonyl carbon and the alpha-carbon) and the acidic nature of the other α-hydrogens make them highly versatile precursors.

The acid-catalyzed halogenation of ketones proceeds through an enol intermediate. sciencedaily.comorganic-chemistry.org This mechanism was first investigated in the early 1900s by Arthur Lapworth, who noted that the reaction rate was dependent on the ketone and acid concentration but independent of the halogen concentration, providing evidence for the rate-determining formation of the enol. organic-chemistry.org

One of the most significant applications of α-bromo ketones is in the synthesis of α,β-unsaturated ketones. sciencedaily.comorganic-chemistry.org This is typically achieved through a dehydrobromination reaction, often using a hindered base like pyridine, which proceeds via an E2 elimination mechanism. sciencedaily.comorganic-chemistry.org Furthermore, α-bromo ketones are crucial intermediates for producing α-amino ketones, which are important structural motifs in many biologically active compounds. This transformation can be achieved through nucleophilic substitution of the bromide by an amine. researchgate.net The reaction can also be catalyzed by copper(II) bromide, which is proposed to generate the α-bromo ketone in situ followed by nucleophilic displacement. researchgate.net

The utility of α-bromo ketones extends to the construction of complex heterocyclic systems, many of which exhibit significant pharmacological activity. sigmaaldrich.com They are considered key precursors for a variety of industrially relevant building blocks. sigmaaldrich.com The development of new synthetic methods has also focused on greener and more efficient protocols for α-bromination, moving away from hazardous reagents like molecular bromine toward alternatives such as N-bromosuccinimide (NBS) catalyzed by silica (B1680970) gel or other milder agents. mdpi.comorgsyn.org

Overview of 1-Bromohexadecan-2-one as a Multifunctional Organic Synthon

This compound serves as a multifunctional organic synthon, a building block that can introduce several key features into a target molecule in a single step. Its utility stems from the combination of a reactive α-bromo ketone moiety and a long, hydrophobic hexadecyl chain. This dual nature allows it to act as a precursor for amphiphilic molecules, such as surfactants. tandfonline.com

The primary reactivity of this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This reaction is fundamental to its role as a synthon. For instance, it has been used in the synthesis of novel copolymers by reacting with the dimethylaminoethyl moieties of other polymers, leading to quaternized structures with potential applications in antimicrobial coatings. wikipedia.org In another example, it reacts with 1-hexadecylamine to form an intermediate used in the synthesis of twin-tailed hydrophobic monomers for specialized polymers. ddugu.ac.in

The synthesis of this compound itself is typically achieved through the bromination of the parent ketone, hexadecan-2-one, or via reactions involving its precursor, 1-bromohexadecane (B154569). tandfonline.comnih.gov The latter is often prepared from hexadecanol. aocs.org

Historical Context and Evolution of Research on Long-Chain Brominated Ketones

The study of α-halo ketones dates back to the late 19th century with the discovery of the Favorskii rearrangement by Russian chemist Alexei Yevgrafovich Favorskii in 1894. google.commdpi.com This reaction, which involves the base-induced rearrangement of α-halo ketones to form carboxylic acid derivatives (or esters and amides depending on the base used), represented one of the earliest and most important transformations of this class of compounds. google.commdpi.com Early mechanistic studies, including isotopic labeling experiments by Loftfield, helped to elucidate the now widely accepted cyclopropanone (B1606653) intermediate pathway for many substrates. rsc.org

Historically, the preparation of brominated derivatives of long-chain fatty acids, which are structurally related to long-chain ketones, was important for their separation and identification. aocs.orgrsc.org Methods involved the direct bromination of unsaturated fatty acids to form saturated bromo-derivatives. aocs.orgrsc.org Early patents also described methods for brominating higher fatty acids and their esters, often derived from natural fats and oils, for applications such as flameproofing agents.

The evolution of research has seen a shift from these classical methods towards more sophisticated and controlled synthetic strategies. While direct bromination of unsymmetrical ketones often leads to mixtures of products, modern methods offer greater regioselectivity. nih.gov In recent decades, significant effort has been directed towards developing greener and more efficient protocols for the synthesis and functionalization of long-chain ketones. This includes the direct α-alkylation of shorter ketones to produce long-chain ketones as precursors for biofuels and other materials. Furthermore, recent advances in catalysis have enabled the functionalization of remote C(sp³)–H bonds in aliphatic ketones, showcasing the ongoing innovation in manipulating these long-chain structures. The development of organocatalytic enantioselective α-bromination represents the modern frontier, aiming for high stereochemical control in these fundamental reactions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H31BrO B1602170 1-Bromohexadecan-2-one CAS No. 21436-52-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromohexadecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZYLTOWIBJLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564627
Record name 1-Bromohexadecan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21436-52-2
Record name 1-Bromohexadecan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromohexadecan 2 One

Direct Bromination Strategies for Hexadecan-2-one

The direct introduction of a bromine atom at the α-position of hexadecan-2-one is a common and straightforward approach. This method typically involves the reaction of the ketone with a brominating agent, often under acidic or basic conditions to facilitate the formation of an enol or enolate intermediate, which is the active nucleophile in the reaction. mdpi.commasterorganicchemistry.com

The choice of brominating agent and reaction conditions is critical for achieving high yields and minimizing side products. Molecular bromine (Br₂) is a traditional reagent for this transformation. mdpi.com The reaction is often carried out in an inert solvent, and careful control of temperature and reagent stoichiometry is necessary to prevent over-bromination. evitachem.com

Alternative brominating agents such as N-bromosuccinimide (NBS) are frequently employed to offer milder reaction conditions and improved selectivity. nih.govresearchgate.netacgpubs.org The use of NBS can be advantageous as it can sometimes reduce the formation of HBr as a byproduct. acgpubs.org Research has explored various catalytic systems to enhance the efficiency of NBS-mediated brominations. For instance, the use of a catalytic amount of p-toluenesulfonic acid (PTSA) in conjunction with selenium dioxide has been shown to be effective for the α-bromination of certain ketones. nih.govacs.org Furthermore, environmentally benign methods, such as using an aqueous H₂O₂–HBr system, have been developed for the bromination of ketones at room temperature without the need for a catalyst or organic solvent. researchgate.net

Microwave irradiation has also been investigated as a technique to accelerate the reaction, often leading to significantly shorter reaction times and excellent yields, sometimes even in the absence of a solvent or catalyst. researchgate.net

Table 1: Comparison of Brominating Agents for Ketones

Brominating AgentTypical ConditionsAdvantagesDisadvantages
**Molecular Bromine (Br₂) **Acidic (e.g., AcOH, HBr) or basic conditions mdpi.commasterorganicchemistry.comReadily available, potentHazardous, can lead to over-bromination, produces HBr byproduct evitachem.comresearchgate.net
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN) or acid/base catalyst nih.govacgpubs.orgMilder, more selective, easier to handle than Br₂ acgpubs.orgCan be less reactive, may require activation organic-chemistry.org
H₂O₂–HBr System Aqueous medium, room temperature researchgate.netEnvironmentally friendly, inexpensive reagents researchgate.netMay require careful control of reactant concentrations researchgate.net
Bromodimethylsulfonium bromide (BDMS) 0–5 °C or room temperature, no added catalyst acs.orgMild, highly regioselective for certain substrates acs.orgReagent must be prepared

For an unsymmetrical ketone like hexadecan-2-one, regioselectivity is a key challenge. The goal is to selectively brominate the C1 position (the methyl group) over the C3 position (the methylene (B1212753) group). The outcome of the reaction is largely governed by whether it proceeds via an enol or enolate intermediate.

Acid-catalyzed bromination proceeds through the more substituted, thermodynamically favored enol, which would lead to bromination at the C3 position. masterorganicchemistry.com

Base-catalyzed bromination proceeds through the less sterically hindered, kinetically favored enolate, which facilitates bromination at the C1 position. chemtube3d.com

Therefore, to synthesize 1-bromohexadecan-2-one, base-catalyzed conditions are generally preferred. However, careful selection of the base and reaction temperature is crucial to control the reaction. Weak bases have been shown to provide different product ratios compared to strong bases like hydroxides. scispace.com

Chemoselectivity, the selective reaction of one functional group in the presence of others, is also a consideration, particularly when dealing with more complex substrates. Reagents like bromodimethylsulfonium bromide have been noted for their high chemoselectivity in the monobromination of β-keto esters and 1,3-diketones. acs.org

The mechanism of ketone bromination is well-established and pivotal to controlling the reaction's outcome.

Under acidic conditions , the reaction begins with the protonation of the carbonyl oxygen, which increases the acidity of the α-protons. A weak base (like the solvent or the conjugate base of the acid catalyst) then removes an α-proton to form an enol. The electron-rich double bond of the enol then attacks a molecule of bromine in an electrophilic addition-elimination process. A final deprotonation of the carbonyl oxygen regenerates the carbonyl group, yielding the α-bromoketone. masterorganicchemistry.comacs.org

Under basic conditions , a base removes an α-proton to form an enolate ion. The negatively charged enolate is a strong nucleophile that attacks molecular bromine. This step forms the α-bromoketone and a bromide ion. chemtube3d.com It's important to note that the introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making subsequent brominations faster. This can lead to polybrominated products unless the reaction conditions are carefully controlled. chemtube3d.com

Some studies have proposed that multiple mechanisms can operate during base-catalyzed halogenation depending on the reaction conditions, such as the pH and the nature of the base. scispace.com

Nucleophilic Substitution Approaches Utilizing 1-Bromohexadecane (B154569) Precursors

An alternative synthetic route to this compound involves a nucleophilic substitution reaction using 1-bromohexadecane as the starting material. evitachem.com This long-chain alkyl halide is commercially available or can be synthesized from hexadecan-1-ol. chemicalbook.comchemicalbook.com This approach involves forming the carbon-carbon bond at the C2 position.

This pathway requires a two-carbon nucleophile that can displace the bromide from 1-bromohexadecane to form the ketone. A common strategy for synthesizing methyl ketones from alkyl halides is the use of acetoacetic ester synthesis or related enolate chemistry. For example, the enolate of an acetone (B3395972) equivalent could serve as the nucleophile.

The reaction mechanism is typically a bimolecular nucleophilic substitution (Sₙ2). solubilityofthings.comchemguide.co.uk The success of this reaction is highly dependent on the strength of the nucleophile and the choice of base to generate it. Strong, non-hindered bases are typically required to deprotonate the acetone equivalent to form the necessary enolate. The choice of base and nucleophile must be carefully considered to avoid competing elimination reactions (E2), which are a common side reaction with primary alkyl halides like 1-bromohexadecane.

The solvent plays a crucial role in nucleophilic substitution reactions. For Sₙ2 reactions, which are favored for primary substrates like 1-bromohexadecane, polar aprotic solvents are generally preferred. solubilityofthings.comchemistry.coach

Table 2: Influence of Solvent Type on Nucleophilic Substitution Reactions

Solvent TypeExamplesEffect on Sₙ2 ReactionsRationale
Polar Protic Water (H₂O), Ethanol (EtOH), Methanol (MeOH)DisfavoredThese solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. geeksforgeeks.org They also favor Sₙ1 pathways by stabilizing the carbocation intermediate, though this is less relevant for primary halides. chemistry.coach
Polar Aprotic Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (MeCN)FavoredThese solvents can dissolve the ionic reactants but do not strongly solvate the nucleophile, leaving it "bare" and highly reactive. solubilityofthings.comchemistry.coach This accelerates the Sₙ2 mechanism.
Nonpolar Hexane, Benzene, TolueneDisfavoredMost ionic nucleophiles have poor solubility in nonpolar solvents, preventing the reaction from occurring efficiently.

The selection of an appropriate polar aprotic solvent like DMSO or DMF would enhance the rate of the desired Sₙ2 reaction between the nucleophile and 1-bromohexadecane, thereby facilitating the formation of the carbon skeleton of this compound, which would then require a subsequent bromination step. However, the direct formation from 1-bromohexadecane and a bromo-enolate or equivalent is a more direct, albeit potentially more complex, route.

Reaction Kinetics and Transition State Analysis for SN2 Mechanisms

The synthesis of this compound often involves a bimolecular nucleophilic substitution (SN2) reaction. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. For α-halo ketones, the reaction rate is notably accelerated compared to their corresponding alkyl halide counterparts. youtube.com This rate enhancement is attributed to the electronic influence of the adjacent carbonyl group.

The transition state of an SN2 reaction is a critical, high-energy species that cannot be isolated. libretexts.org It features a trigonal bipyramidal geometry around the central carbon atom, where the incoming nucleophile and the departing leaving group are in apical positions. numberanalytics.comyoutube.com The presence of the α-carbonyl group provides significant stabilization to this transition state. This stabilization arises from the orbital overlap between the π-system of the carbonyl group and the p-orbitals of the reacting carbon. Specifically, the lowest unoccupied molecular orbital (LUMO) of the α-bromo ketone, which is the σ* orbital of the carbon-bromine bond, interacts and combines with the π* orbital of the carbonyl group. This interaction lowers the energy of the LUMO, making it more susceptible to nucleophilic attack and thus accelerating the reaction. youtube.comstackexchange.com

Several factors influence the stability of the SN2 transition state and, consequently, the reaction kinetics:

Steric Hindrance: Increased steric bulk around the electrophilic carbon can destabilize the crowded transition state, slowing the reaction rate. libretexts.org For this compound, the long alkyl chain does not directly hinder the backside attack at the α-carbon.

Nucleophile Strength: A stronger, more reactive nucleophile will lead to a more stable and lower-energy transition state, increasing the reaction rate. numberanalytics.com

Leaving Group Ability: The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable on its own. bits-pilani.ac.in

The reaction rate for the halogenation of a ketone can be described by the rate law: Reaction rate = k[Ketone][H⁺], indicating that the rate-limiting step is the acid-catalyzed formation of the enol intermediate, and the reaction is independent of the halogen concentration. pressbooks.pub

Table 1: Factors Influencing SN2 Reaction Rates for α-Bromo Ketones

Factor Effect on Transition State Impact on Reaction Rate
α-Carbonyl Group Stabilizes through orbital overlap (π* C=O and σ* C-Br) Increases
Steric Hindrance Destabilizes the crowded trigonal bipyramidal structure Decreases
Nucleophile Strength Stronger nucleophiles form a more stable transition state Increases

| Leaving Group Ability | Better leaving groups (e.g., Br⁻) lower the transition state energy | Increases |

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient and environmentally benign protocols. ijrpr.com These "green chemistry" approaches aim to reduce waste, minimize energy consumption, and use less hazardous substances. researchgate.net

Microwave-Assisted and Photochemical Synthesis Routes

Microwave-Assisted Synthesis (MAS) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. anton-paar.comrsc.org By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. mdpi.comorganic-chemistry.org This technique is particularly effective for nucleophilic substitution reactions. organic-chemistry.org The use of microwave reactors allows for superheating of solvents in sealed vessels, enabling reactions at temperatures far above their atmospheric boiling points, which further accelerates reaction rates. anton-paar.com For the synthesis of haloalkanes, MAS in aqueous media represents a green alternative, avoiding the use of volatile and toxic organic solvents. organic-chemistry.org

Photochemical synthesis offers another route, often proceeding under mild conditions. While specific photochemical routes for this compound are not extensively documented, related reactions, such as the photochemical substitution of bromine with chlorine in other bromoalkanes, indicate the potential for light-induced transformations.

Catalyst-Mediated Synthesis of this compound

The use of catalysts can significantly improve the efficiency and selectivity of synthetic reactions.

Phase-Transfer Catalysis (PTC): PTC is a valuable green chemistry technique for reacting reagents that are in different phases (e.g., an aqueous phase and an organic phase). mdpi.com Catalysts like quaternary ammonium (B1175870) salts (e.g., cetyltrimethylammonium bromide) shuttle reactants across the phase boundary, enhancing reaction rates and eliminating the need for harsh conditions or toxic solvents. mdpi.com This method is effective for various reactions, including alkylation and substitution, and can be combined with microwave irradiation for even greater efficiency. mdpi.com

Heterogeneous Catalysts: Solid catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recycling, which aligns with green chemistry principles. ijarsct.co.in Mesoporous materials, such as FeSBA-1, have shown high catalytic activity in reactions involving long-chain molecules due to their high surface area and structured pores, which provide accessible active sites. acs.org

Purification and Isolation Techniques for High Purity this compound

Achieving high purity is essential for the subsequent use of this compound in synthesis or other applications. A combination of chromatographic and crystallization methods is typically employed. evitachem.com

Chromatographic Separation Methods (e.g., Column, Flash Chromatography)

Chromatography is a primary technique for purifying organic compounds.

Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. tandfonline.com For the purification of long-chain ketones, a multi-step elution process is often used. A nonpolar solvent like n-hexane can elute saturated hydrocarbons, followed by a mixture of solvents with increasing polarity, such as n-hexane and dichloromethane (B109758), to elute compounds of low polarity. A medium-polarity fraction containing the desired ketone can then be eluted with a solvent mixture like dichloromethane and acetone. tandfonline.com The crude product is dissolved in a minimal amount of solvent and applied to the top of the column, and fractions are collected and analyzed (e.g., by Thin-Layer Chromatography, TLC) to isolate the pure compound. guidechem.comchemicalbook.com

Flash Chromatography: This is an air-pressure-driven hybrid of column and preparative thin-layer chromatography that is faster and more efficient than traditional column chromatography. For separating long-chain ketones from complex mixtures, specialized stationary phases can be highly effective. For instance, a flash chromatographic approach using silver thiolate chromatographic material (AgTCM) has been shown to selectively extract and separate long-chain alkenones, effectively removing co-eluting impurities. nih.gov

Recrystallization and Crystallization Optimization

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the impure solid in a suitable hot solvent and then allowing the solution to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For α-bromo ketones, various solvents and solvent mixtures, such as methanol, ethanol, or mixtures involving dichloromethane/hexane or ethyl acetate/light petroleum, have been used. acs.orgrsc.org In some cases, enantiomerically pure α-bromo ketones can be obtained through recrystallization. rsc.org Crystallization-induced diastereomer transformation (CIDT) is an advanced technique where a stereolabile compound epimerizes in solution, and one diastereomer preferentially crystallizes, driving the equilibrium to produce a single, pure diastereomer. acs.org

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Acetone
Cetyltrimethylammonium bromide
Dichloromethane
Ethanol
Ethyl acetate
Hexane
Hexadecan-2-one
Methanol
n-Hexane

Reactivity and Mechanistic Studies of 1 Bromohexadecan 2 One

Nucleophilic Substitution Reactions at the Brominated Carbon

The presence of the carbonyl group significantly influences the reactivity of the adjacent carbon-bromine bond, making it highly susceptible to nucleophilic attack. This enhanced reactivity is a hallmark of α-halo ketones. nih.gov

Reactivity with Nitrogen-Containing Nucleophiles (e.g., Amines)

1-Bromohexadecan-2-one readily reacts with various nitrogen-containing nucleophiles, such as primary and secondary amines. These reactions typically proceed via a nucleophilic substitution pathway to yield α-amino ketones. The reaction with primary amines can sometimes be followed by intramolecular cyclization or condensation reactions, depending on the structure of the amine and the reaction conditions. libretexts.orgmnstate.edu The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. chemguide.co.uk

It's important to note that the reaction conditions, such as pH, must be carefully controlled. libretexts.org While the reaction is generally acid-catalyzed, at low pH, the amine reactant can be protonated, rendering it non-nucleophilic. libretexts.org Conversely, at a high pH, there may not be enough acid to facilitate the removal of the leaving group. libretexts.org

Examples of Nucleophilic Substitution with Nitrogen Nucleophiles
NucleophileProduct TypeReaction Conditions
Ammonia (NH₃)Primary α-amino ketoneTypically in a solvent like ethanol
Primary Amine (R-NH₂)Secondary α-amino ketoneAcid catalysis, controlled pH
Secondary Amine (R₂NH)Tertiary α-amino ketoneOften requires heating

Reactivity with Oxygen-Containing Nucleophiles (e.g., Alcohols)

Alcohols can act as nucleophiles in reactions with this compound, although they are generally weaker nucleophiles than amines. libretexts.org The reaction, typically carried out in the presence of a base, results in the formation of α-alkoxy ketones. The base is required to deprotonate the alcohol, forming a more potent alkoxide nucleophile.

The reaction of α-halo ketones with oxygen nucleophiles can sometimes lead to competing reactions, such as the Favorskii rearrangement, particularly in the presence of a strong base. libretexts.org However, under controlled conditions, nucleophilic substitution is the predominant pathway.

Elucidation of SN2 Reaction Mechanisms

The nucleophilic substitution reactions of this compound at the α-carbon predominantly proceed through an SN2 (bimolecular nucleophilic substitution) mechanism. jove.comjove.com This is a single-step process where the nucleophile attacks the carbon atom at the same time as the bromide leaving group departs. chemicalnote.combyjus.com

Several key pieces of evidence support the SN2 pathway for α-halo ketones:

Stereochemistry: The reaction proceeds with an inversion of configuration at the chiral center, a characteristic feature of the SN2 mechanism. masterorganicchemistry.comkhanacademy.org

Kinetics: The rate of the reaction is dependent on the concentration of both the α-halo ketone and the nucleophile, indicating a second-order rate law. chemicalnote.commasterorganicchemistry.comyoutube.com

Substrate Structure: The reaction is fastest for less sterically hindered substrates, which is consistent with the backside attack required in an SN2 reaction. masterorganicchemistry.com

The presence of the adjacent carbonyl group enhances the rate of the SN2 reaction compared to a simple alkyl halide. nih.gov This is attributed to the electron-withdrawing inductive effect of the carbonyl group, which polarizes the C-Br bond and makes the α-carbon more electrophilic. nih.gov Additionally, orbital overlap between the π* orbital of the carbonyl group and the σ* orbital of the C-Br bond can lower the energy of the transition state. stackexchange.com

Conversely, the SN1 (unimolecular nucleophilic substitution) pathway is highly unfavorable for α-halo ketones. jove.comjove.com The formation of a carbocation intermediate at the α-position is destabilized by the electron-withdrawing nature of the adjacent carbonyl group. jove.comjove.com

Kinetic and Thermodynamic Aspects of Substitution Reactions

As mentioned, the kinetics of the nucleophilic substitution of this compound follow a second-order rate law, characteristic of an SN2 reaction. chemicalnote.commasterorganicchemistry.com The rate equation can be expressed as:

Rate = k[this compound][Nucleophile]

The rate constant, k, is influenced by several factors, including the nature of the nucleophile, the solvent, and the temperature. Stronger, less sterically hindered nucleophiles will result in a faster reaction rate. youtube.com Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the nucleophile, thus preserving its reactivity.

From a thermodynamic perspective, the substitution reaction is typically exothermic, with the formation of a more stable C-N or C-O bond at the expense of the weaker C-Br bond. The exact enthalpy and entropy changes will depend on the specific nucleophile and reaction conditions. Computational studies on similar α-halo ketones have provided insights into the activation energies and reaction pathways, confirming the favorability of the SN2 mechanism.

Reduction Chemistry of the Ketone Moiety

The carbonyl group of this compound can be selectively reduced to an alcohol, providing a route to important synthetic intermediates known as halohydrins. nih.gov

Selective Reduction to Alcohols (e.g., using Lithium Aluminum Hydride)

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce the ketone functionality of this compound to a secondary alcohol, yielding 1-bromohexadecan-2-ol. leah4sci.comlibretexts.org LiAlH₄ is a potent source of hydride ions (H⁻), which act as nucleophiles and attack the electrophilic carbonyl carbon. libretexts.orgchemistrysteps.com

The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran, due to the high reactivity of LiAlH₄ with protic solvents like water and alcohols. chemistrysteps.com The initial reaction forms an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step to afford the final alcohol product. libretexts.org

It is important to control the reaction conditions, such as temperature, to avoid potential side reactions, including reduction of the carbon-bromine bond. However, the ketone is generally more reactive towards hydride reagents than the alkyl halide, allowing for selective reduction. chemistrysteps.com

Summary of Reduction of this compound
Reducing AgentProductKey Considerations
Lithium Aluminum Hydride (LiAlH₄)1-Bromohexadecan-2-olRequires anhydrous conditions; potent reducing agent.
Sodium Borohydride (NaBH₄)1-Bromohexadecan-2-olMilder reducing agent, can often be used in protic solvents.

Complete Reduction to Alkanes

The complete reduction of this compound to its corresponding alkane, hexadecane, involves the removal of both the bromine atom and the carbonyl oxygen. This transformation can be achieved through classical reduction methods such as the Wolff-Kishner and Clemmensen reductions, each proceeding through distinct mechanistic pathways under different pH conditions.

The Wolff-Kishner reduction is conducted under basic conditions and involves the in-situ formation of a hydrazone intermediate. Current time information in Pasuruan, ID.wikipedia.org While specific studies on this compound are not extensively documented, the general mechanism involves the condensation of hydrazine (B178648) with the ketone to form a hydrazone. Subsequent deprotonation by a strong base (like potassium hydroxide) and heating in a high-boiling solvent (such as diethylene glycol) leads to the formation of a carbanion and the evolution of nitrogen gas, which drives the reaction to completion. acs.org The resulting carbanion is then protonated to yield the alkane. Given the basic conditions, this method is suitable for substrates that are sensitive to acid. organic-chemistry.org

Conversely, the Clemmensen reduction employs acidic conditions, utilizing zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. purechemistry.org This method is particularly effective for the reduction of aryl-alkyl ketones, but can also be applied to aliphatic ketones. organicchemistrytutor.com The precise mechanism of the Clemmensen reduction is not fully understood but is believed to involve electron transfer from the metal surface to the protonated carbonyl group. nih.gov This process is thought to proceed via organozinc intermediates on the surface of the zinc. purechemistry.org For long-chain ketones, modifications to the classical procedure, such as using activated zinc dust in anhydrous organic solvents saturated with hydrogen chloride, can improve yields under milder conditions. purechemistry.org

Reduction MethodReagents and ConditionsGeneral Applicability
Wolff-Kishner Reduction Hydrazine (NH₂NH₂), strong base (e.g., KOH), high-boiling solvent (e.g., diethylene glycol), heat. Current time information in Pasuruan, ID.chemguide.co.ukSuitable for base-stable, acid-sensitive compounds.
Clemmensen Reduction Zinc amalgam (Zn(Hg)), concentrated hydrochloric acid (HCl), heat. purechemistry.orgyoutube.comSuitable for acid-stable, base-sensitive compounds.

Control of Stereochemistry in Asymmetric Reduction

The reduction of the carbonyl group in this compound to a secondary alcohol (1-bromohexadecan-2-ol) introduces a chiral center. Controlling the stereochemistry of this reduction is of significant interest in organic synthesis. Asymmetric reduction aims to produce a single enantiomer of the alcohol product with high enantiomeric excess (ee). This is typically achieved using chiral reducing agents or, more commonly, a stoichiometric achiral reducing agent in the presence of a catalytic amount of a chiral catalyst. wikipedia.org

Commonly employed methods for the enantioselective reduction of ketones include the use of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata or CBS reduction) with borane (B79455) as the reducing agent. researchgate.netmdpi.com These catalysts create a chiral environment around the carbonyl group, directing the hydride delivery from one face of the ketone preferentially. The enantioselectivity of such reductions can be very high, often exceeding 90% ee. mdpi.com

Another approach involves transfer hydrogenation, which utilizes a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a transition metal complex bearing a chiral ligand. wikipedia.org Chiral ruthenium and rhodium complexes with ligands such as BINAP have proven effective in the asymmetric reduction of a wide range of ketones. nih.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereocontrol.

For α-haloketones, the presence of the halogen atom can influence the stereochemical outcome of the reduction. While specific data for this compound is limited, studies on other α-haloketones have shown that high enantioselectivities can be achieved. researchgate.net

Asymmetric Reduction StrategyTypical Reagents/CatalystsKey Features
Catalytic Reduction with Chiral Oxazaborolidines (CBS) Borane (BH₃), chiral oxazaborolidine catalyst. researchgate.netrsc.orgHigh enantioselectivity for a broad range of ketones.
Asymmetric Transfer Hydrogenation Isopropanol or formic acid, chiral transition metal complex (e.g., Ru-BINAP). wikipedia.orgUtilizes readily available and safe hydrogen donors.

Reactions Involving Both Bromine and Ketone Functional Groups

The proximate positioning of the bromine atom and the ketone functionality in this compound allows for concerted or sequential reactions that involve both groups, leading to cyclic products or rearranged structures.

Intramolecular Cyclization Reactions

One of the characteristic reactions of α-haloketones is their ability to undergo intramolecular cyclization. A prominent example is the formation of epoxides (oxiranes) from the corresponding halohydrin. libretexts.org This transformation is a two-step process in the context of this compound. First, the ketone is reduced to 1-bromohexadecan-2-ol. Subsequent treatment with a base results in an intramolecular Williamson ether synthesis. The basic conditions facilitate the deprotonation of the hydroxyl group, forming an alkoxide that then displaces the adjacent bromide ion in an intramolecular SN2 reaction to form the epoxide ring. quimicaorganica.org

Condensation and Alkylation Reactions

The α-carbon bearing the bromine in this compound is electrophilic, making it susceptible to nucleophilic attack. Condensation reactions with primary amines can lead to the formation of α-amino ketones. The initial reaction likely involves the substitution of the bromine atom by the amine. chemguide.co.uk

Alkylation reactions at the α-carbon can be achieved using organometallic reagents. Organocuprates (Gilman reagents), for instance, are known to react with α-haloketones to form α-alkylated ketones. wikipedia.org These reagents are generally less reactive than Grignard or organolithium reagents and are effective for this type of substitution. masterorganicchemistry.com

Other Transformation Pathways and Their Mechanisms

Besides the aforementioned reactions, this compound can potentially undergo other transformations characteristic of α-haloketones.

The Favorskii rearrangement is a notable reaction of α-haloketones in the presence of a base. nrochemistry.comorganicreactions.org For an acyclic α-haloketone with an α'-hydrogen, the reaction proceeds through a cyclopropanone (B1606653) intermediate. wikipedia.orgresearchgate.net A base abstracts a proton from the α'-carbon to form an enolate, which then undergoes intramolecular nucleophilic substitution to displace the bromide and form a cyclopropanone. The cyclopropanone is then attacked by a nucleophile (such as a hydroxide (B78521) or alkoxide ion), leading to the ring-opening and formation of a carboxylic acid derivative. purechemistry.org In the case of this compound, treatment with a base like sodium hydroxide would be expected to yield pentadecanoic acid.

Another potential transformation is the formation of epoxides through reaction with a nucleophile at the carbonyl carbon, followed by intramolecular displacement of the bromide. nih.gov

The reaction with Grignard reagents can be complex. While substitution at the α-carbon is possible, Grignard reagents are also strong nucleophiles that can add to the carbonyl group. masterorganicchemistry.com The reaction of a Grignard reagent with an α-haloketone can lead to the formation of a tertiary alcohol after a second equivalent of the Grignard reagent adds to the initially formed ketone (from alkylation) or directly to the carbonyl of the starting material. masterorganicchemistry.comyoutube.com

Applications of 1 Bromohexadecan 2 One in Complex Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Diverse Organic Compounds

1-Bromohexadecan-2-one's utility as a key intermediate stems from its bifunctional nature, possessing both an alkyl halide and a ketone functional group. This allows for a wide range of chemical modifications. The presence of the bromine atom, a good leaving group, facilitates nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide array of organic compounds.

The typical reaction mechanism involves a nucleophilic attack on the carbon atom bonded to the bromine, proceeding through an S\N2 mechanism to displace the bromide ion and form a new chemical bond. evitachem.com This reactivity is fundamental to its role in creating diverse chemical structures.

Derivatization Strategies for Novel Chemical Entities

The dual functionality of this compound allows for a multitude of derivatization strategies to create novel chemical entities. These strategies often target either the bromo- or the keto- group, or both, to build complex molecules with specific properties.

Synthesis of Long-Chain Aliphatic Derivatives

The long hexadecyl chain of this compound makes it an ideal starting material for the synthesis of other long-chain aliphatic compounds. rsc.org These compounds are of interest in various fields, including materials science and biology. The synthesis often involves reactions that modify the ketone or bromine functionality while retaining the long alkyl chain, which imparts hydrophobicity.

One common strategy is the reaction with nucleophiles to introduce new functional groups at the C1 position. For example, it can be used to introduce long alkyl chains into other molecules, a technique valuable in the synthesis of complex lipids and other biomolecules. nih.gov

Preparation of Specialty Chemicals and Precursors

This compound serves as a precursor in the synthesis of various specialty chemicals. rockchemicalsinc.com Its reactivity allows for the construction of molecules with specific functionalities tailored for particular applications. For instance, it is a building block in the creation of compounds used in the development of pharmaceuticals and agrochemicals. evitachem.com

The following table summarizes some of the specialty chemicals and precursors that can be synthesized from this compound and its parent compound, 1-bromohexadecane (B154569).

Precursor/Starting MaterialResulting Specialty Chemical/ApplicationReference
1-BromohexadecaneSoluble carbon nano-onions sigmaaldrich.comchemicalbook.com
1-Bromohexadecane[2-(methacryloyloxy)ethyl]dimethylhexadecylammonium bromide monomer for novel adsorbents sigmaaldrich.comchemicalbook.com
1-BromohexadecaneN-hexadecyl ethylenediamine (B42938) triacetic acid (HED3A) surfactant sigmaaldrich.comlookchem.com
1-BromohexadecaneHerbicidal ionic liquids scielo.bracs.org
1-BromohexadecaneQuaternary phosphonium (B103445) salt ionic liquids researchgate.net

Utilization in the Synthesis of Surfactants and Amphiphilic Structures

The amphiphilic nature of molecules derived from this compound, possessing both a long hydrophobic alkyl chain and a polar head group, makes it a valuable precursor in the synthesis of surfactants and other amphiphilic structures. evitachem.comsarchemlabs.com

Design and Synthesis of Ionic Liquids and Quaternary Ammonium (B1175870) Salts

1-Bromohexadecane, a closely related compound, is frequently used in the synthesis of ionic liquids and quaternary ammonium salts. rockchemicalsinc.comscielo.br The quaternization reaction of amines with 1-bromohexadecane is a common method to produce cationic surfactants. researchgate.netmdpi.com For example, reacting 1-bromohexadecane with N-methyldiethanolamine yields the surfactant hexadecyl methyl dihydroxyethyl ammonium bromide. researchgate.net Similarly, it is used to synthesize imidazolium-based ionic liquid surfactants by reacting it with N-(3-aminopropyl)-imidazole. researchgate.netnih.gov

These resulting quaternary ammonium salts often exhibit useful properties as surfactants, phase-transfer catalysts, and components of ionic liquids. lookchem.com The long hexadecyl chain contributes to the self-assembly of these molecules into micelles and other aggregates in solution.

Applications in Interfacial Chemistry and Emulsification

The surfactants and amphiphilic molecules synthesized from this compound and its derivatives have significant applications in interfacial chemistry and emulsification. fishersci.com The long alkyl chain provides the necessary hydrophobicity to interact with nonpolar phases, while the polar head group interacts with polar phases, enabling the stabilization of emulsions. acs.org

For instance, imidazolium-based ionic liquid surfactants synthesized from 1-bromohexadecane have been shown to effectively reduce interfacial tension between oil and water. researchgate.netnih.gov These surfactants also demonstrate good emulsification capacity, which is crucial for applications such as enhanced oil recovery. researchgate.netnih.gov The ability to modify the head group allows for the fine-tuning of the surfactant's properties for specific interfacial applications.

Precursor in Medicinal Chemistry and Agrochemical Development

Synthesis of Pharmaceutical Intermediates

In the realm of medicinal chemistry, this compound is noted for its role in creating derivatives for pharmaceutical development. evitachem.com The primary utility of this compound lies in its ability to undergo nucleophilic substitution reactions. The carbon-bromine bond is highly polarized, making the carbon atom susceptible to attack by a wide range of nucleophiles, including amines, thiols, and alcohols.

This reactivity allows for the attachment of the C16 keto-alkyl chain to various molecular scaffolds, a critical step in the synthesis of more complex pharmaceutical intermediates. For instance, the reaction with primary or secondary amines can lead to the formation of aminoketones, which are precursors to a variety of biologically active heterocyclic compounds. The long alkyl chain can enhance the lipophilicity of a potential drug molecule, which can be a critical factor for its interaction with biological membranes or hydrophobic pockets of protein targets.

While specific, large-scale applications in marketed drugs are not widely detailed in public literature, its utility is established in synthetic organic chemistry as a versatile reagent for creating novel compounds for biological screening. evitachem.com

Building Blocks for Agrochemical Active Ingredients

Similar to its role in medicinal chemistry, this compound is identified as an intermediate for the synthesis of derivatives used in agrochemicals. evitachem.com The development of new pesticides, herbicides, and fungicides often involves the creation of molecules with specific physical and chemical properties to ensure efficacy, stability, and appropriate environmental interaction.

The introduction of the long hydrocarbon chain from this compound can influence the properties of an agrochemical active ingredient, such as its solubility in organic formulations and its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects. The ketone functionality can be used as a handle for further chemical modifications, allowing for the construction of a diverse library of potential agrochemical candidates.

Detailed research findings on the direct incorporation of this compound into commercially available agrochemicals are limited. However, its classification as a chemical intermediate underscores its foundational role in the research and development pipeline for new agricultural products. evitachem.com The synthesis of novel surfactants or emulsifiers for agrochemical formulations represents another potential application area, given the amphiphilic nature of derivatives that can be produced from this compound.

Biological and Biomedical Research Applications of 1 Bromohexadecan 2 One

Evaluation as a Modifying Agent for Biopolymers and Biomaterials

The unique chemical properties of 1-bromohexadecan-2-one make it a candidate for modifying biopolymers and biomaterials. Its reactivity allows it to form new bonds, altering the characteristics of the original material.

Chitosan (B1678972), a natural polymer derived from chitin, is known for its biocompatibility, biodegradability, and inherent antimicrobial properties. researchgate.net However, its applications can be limited by its solubility. Chemical modification of chitosan is a strategy to enhance its biological activities and broaden its utility. researchgate.net

One approach to improving chitosan's properties is through N-alkyl substitution. While research has specifically detailed the use of 1-bromohexadecane (B154569) for this purpose, the principles can be extended to understand the potential role of this compound. researchgate.netresearchgate.net The introduction of long alkyl chains, such as the hexadecyl group from 1-bromohexadecane, has been shown to significantly increase the antibacterial activity of chitosan. researchgate.netresearchgate.net This modification increases the hydrophobicity of the chitosan derivative, which is believed to play a role in its enhanced antimicrobial action. researchgate.net

The reaction between chitosan and an alkylating agent like 1-bromohexadecane results in mono- and di-substituted derivatives. researchgate.netresearchgate.net These new compounds exhibit a higher carbon-to-nitrogen ratio, indicating the successful attachment of the alkyl groups to the polysaccharide backbone. researchgate.netresearchgate.net

Parameter Chitosan Mono-NHD-Ch Di-NHD-Ch
C/N Ratio 5.458.6310.46
N% 7.17%2.37%2.09%
Data derived from a study on N-hexadecanyl chitosan derivatives, illustrating the change in elemental composition after modification. researchgate.netresearchgate.net

The principle of using alkyl halides for covalent functionalization extends to other polymers beyond chitosan. For instance, 1-bromohexadecane has been utilized in the preparation of soluble carbon nano-onions by attaching hexadecyl chains. sigmaaldrich.comchemicalbook.com This process highlights the ability of long-chain alkyl bromides to modify the surface of materials, rendering them soluble and expanding their potential applications.

Similarly, 1-bromohexadecane is a key reagent in the synthesis of monomers required for creating novel methacrylate-based adsorbents. sigmaaldrich.comchemicalbook.com This demonstrates its role in building complex polymeric structures with specific functionalities. The reactivity of the carbon-bromine bond allows for nucleophilic substitution reactions, which are fundamental to these synthetic pathways. evitachem.com

Enhancement of Antibacterial Activities through Structural Modification

The introduction of long alkyl chains into various molecular structures has been consistently linked to enhanced antibacterial properties.

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. srict.in For antimicrobial agents, SAR studies have shown that the length of an alkyl chain is a critical determinant of efficacy.

For example, in a series of N-alkyl morpholine (B109124) derivatives, compounds with longer alkyl chains (C11, C13, and C15) demonstrated potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), whereas those with shorter chains were inactive. chemrxiv.org This suggests a direct correlation between the lipophilicity conferred by the long alkyl chain and the compound's ability to interact with and disrupt bacterial membranes. chemrxiv.org

Similarly, studies on 1-O-alkylglycerols have shown that derivatives with C12 and C16 alkyl chains exhibit significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov The length of the alkyl chain influences the compound's ability to integrate into and disrupt the bacterial cell membrane. mdpi.com

The antibacterial activity of chitosan derivatives is also strongly influenced by the degree of substitution and the length of the attached alkyl chains. mdpi.com N-alkylated chitosan has shown significantly higher antibacterial activity against various bacteria compared to unmodified chitosan. researchgate.net

Compound/Derivative Key Structural Feature Observed Antimicrobial Activity
N-alkyl morpholinesLong alkyl chains (C11, C13, C15)Potent against MRSA chemrxiv.org
1-O-alkylglycerolsC12 and C16 alkyl chainsGood activity against S. aureus nih.gov
N-hexadecanyl chitosanC16 alkyl chainSubstantially increased activity against various bacteria researchgate.net

The primary mechanism by which many cationic polymers and lipid-like molecules exert their antibacterial effect is through the disruption of the bacterial cell membrane. researchgate.net The long, hydrophobic alkyl chains are thought to penetrate the lipid bilayer of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

For chitosan derivatives, the polycationic nature of the polymer backbone allows for electrostatic interactions with the negatively charged components of the bacterial cell wall. mdpi.com The attached hydrophobic alkyl chains then facilitate the disruption of the cell membrane. This dual-action mechanism makes these modified biopolymers particularly effective.

The antibacterial action of compounds with long alkyl chains is often more pronounced against Gram-positive bacteria. nih.govmdpi.com This is attributed to the structural differences in the cell walls of Gram-positive and Gram-negative bacteria. The outer membrane of Gram-negative bacteria provides an additional protective barrier, making them less susceptible. mdpi.com

Exploration of Other Bioactive Properties and Pharmacological Potential

The introduction of a hexadecyl chain, as could be derived from this compound, has been explored in various contexts for its potential to confer or enhance other bioactive properties.

For instance, lipophilic derivatization is a strategy used to improve the entrapment of drugs in liposomal delivery systems. uzh.ch By attaching long alkyl chains (C12 to C18) to a drug molecule, its ability to anchor within the phospholipid bilayer of a liposome (B1194612) is enhanced. uzh.ch This approach has been investigated for the delivery of chemotherapy agents to treat resistant gliomas. uzh.ch

Furthermore, the covalent attachment of lipidated amino acids is a key process in the synthesis of certain proteins and peptides, influencing their structure and function. nih.gov While not directly involving this compound, the use of molecules like 1-bromohexadecane for late-stage alkylation highlights the importance of the hexadecyl group in creating specific bioactive molecules. nih.gov

Advanced Characterization and Spectroscopic Analysis of 1 Bromohexadecan 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 1-bromohexadecan-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

High-Resolution 1H NMR Spectral Interpretation

High-resolution 1H NMR spectroscopy offers precise information about the chemical environment of protons in the molecule. For α-bromo ketones like this compound, the chemical shifts (δ) are indicative of the electronic surroundings of the protons. The methylene (B1212753) protons (CH2) adjacent to the bromine atom are characteristically deshielded and appear at a downfield chemical shift due to the electronegativity of the bromine. Similarly, the protons on the carbon adjacent to the carbonyl group also experience a downfield shift. The long alkyl chain exhibits a complex series of overlapping signals in the upfield region of the spectrum, typical for saturated hydrocarbons.

A representative 1H NMR spectrum of a related long-chain bromoalkane, 1-bromohexadecane (B154569), shows a triplet at approximately 3.40 ppm, which is attributed to the methylene protons directly attached to the bromine atom. chemicalbook.com The protons on the adjacent methylene group typically appear as a multiplet around 1.86 ppm. chemicalbook.com The bulk of the methylene protons in the long alkyl chain resonate in the region of 1.26 to 1.48 ppm, while the terminal methyl protons (CH3) appear as a triplet around 0.89 ppm. chemicalbook.com While this data is for 1-bromohexadecane, it provides a foundational understanding of the expected chemical shifts for the alkyl chain in this compound. The presence of the ketone at the C-2 position in this compound would further influence the chemical shifts of the neighboring protons.

13C NMR Spectroscopy for Carbon Skeleton Analysis

13C NMR spectroscopy complements 1H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for a complete carbon count and an understanding of their chemical environment. In this compound, the carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the range of 200-210 ppm. The carbon atom bonded to the bromine (C-Br) also experiences a downfield shift, though to a lesser extent than the carbonyl carbon. The carbons of the long alkyl chain will appear in the upfield region of the spectrum.

For comparison, in a study of α-bromo-cyclohexanone, the carbon bearing the bromine atom appeared at 62.2 ppm, while the carbonyl carbon was observed at a much higher chemical shift. rsc.org This illustrates the significant deshielding effect of the carbonyl group on the adjacent carbon. In another example involving α-bromo ketones, the carbonyl carbon signal was reported at 185.2 ppm. najah.edu

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between different atoms within the molecule, resolving any ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks. For this compound, COSY would show correlations between the protons on adjacent carbons, allowing for the tracing of the entire alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning the proton signals to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy identifies longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the connectivity around quaternary carbons, such as the carbonyl carbon in this compound, by showing correlations between the carbonyl carbon and nearby protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the case of this compound, the most prominent absorption bands would be associated with the carbonyl group (C=O) and the carbon-bromine bond (C-Br).

The carbonyl group of a ketone typically exhibits a strong, sharp absorption band in the region of 1700-1725 cm⁻¹. For α-bromo ketones, this peak is often shifted to a slightly higher frequency due to the electron-withdrawing effect of the adjacent bromine atom. Studies on various α-haloketones have shown that the carbonyl stretching frequency is sensitive to the conformation of the molecule. nih.gov For instance, the IR spectrum of an α-bromoketone derivative showed a strong carbonyl absorption at 1653 cm⁻¹. najah.edu

The C-Br stretching vibration is expected to appear in the fingerprint region of the IR spectrum, typically between 600 and 500 cm⁻¹. Other characteristic absorptions would include the C-H stretching vibrations of the long alkyl chain, which are typically observed in the 2850-2960 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

For this compound (C16H31BrO), the expected molecular weight is approximately 318.15 g/mol (for the most common isotopes ¹²C, ¹H, ⁷⁹Br, ¹⁶O). The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. A characteristic feature of bromine-containing compounds is the presence of an isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve cleavage of the C-C bond alpha to the carbonyl group, leading to the formation of acylium ions. The loss of a bromine radical is also a probable fragmentation pathway. The fragmentation of the long alkyl chain would produce a series of characteristic hydrocarbon fragments separated by 14 mass units (CH2).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of this compound, as the measured mass will be unique to its specific combination of atoms. For instance, a study on α-Bromo-cyclohexanone utilized HRMS to confirm its elemental composition, with a calculated mass of 200.9891 for the sodium adduct [M+Na]⁺ and a found mass of 200.9907. rsc.org This level of accuracy is crucial for confirming the identity of a synthesized compound.

Table of Spectroscopic Data for this compound (Predicted and from Related Compounds)

Spectroscopic TechniqueFeatureExpected/Reported ValueReference
1H NMR δ (CH2-Br)~3.40 ppm chemicalbook.com
δ (CH2 adjacent to C=O)~2.5-2.7 ppm
δ (Alkyl CH2)1.26-1.48 ppm chemicalbook.com
δ (Terminal CH3)~0.89 ppm chemicalbook.com
13C NMR δ (C=O)~185-210 ppm najah.edu
δ (C-Br)~62 ppm rsc.org
IR Spectroscopy ν (C=O)~1650-1725 cm⁻¹ najah.edunih.gov
ν (C-H)~2850-2960 cm⁻¹ mdpi.com
ν (C-Br)~500-600 cm⁻¹
Mass Spectrometry Molecular Ion (M⁺)m/z ~318/320
Isotopic PatternM⁺ and M+2⁺ in ~1:1 ratio

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of organic molecules by analyzing the fragmentation patterns of precursor ions. In a typical MS/MS experiment involving this compound, the molecule would first be ionized, commonly using a soft ionization technique like Electrospray Ionization (ESI) to form a protonated molecule, [M+H]⁺. This precursor ion is then isolated and subjected to Collision-Induced Dissociation (CID), causing it to break apart into smaller product ions. The analysis of these fragments provides a detailed map of the molecule's connectivity.

For α-haloketones, fragmentation is governed by the presence of the carbonyl group and the halogen atom. nih.gov The primary fragmentation pathways for ketones involve the cleavage of the carbon-carbon bonds adjacent to the carbonyl group, a process known as α-cleavage. libretexts.orglibretexts.org In the case of this compound, two main α-cleavage pathways are predicted:

Cleavage of the C2-C3 bond, resulting in the loss of a C₁₄H₂₉˙ radical and the formation of a [C₂H₄BrO]⁺ ion.

Cleavage of the C1-C2 bond, leading to the loss of the ˙CH₂Br radical and the formation of a hexadecanoyl cation [C₁₅H₂₉CO]⁺.

Furthermore, the carbon-bromine bond is susceptible to cleavage. A characteristic feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for each fragment containing bromine, corresponding to the two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.org The loss of a bromine radical (Br˙) or a molecule of hydrogen bromide (HBr) from the precursor ion are also highly probable fragmentation events. miamioh.edu

The fragmentation data obtained from MS/MS analysis allows for the confident identification of the α-bromo ketone structure and can be used to distinguish it from isomers, such as 16-bromohexadecan-2-one.

Table 1: Predicted MS/MS Fragmentation of this compound ([C₁₆H₃₁BrO+H]⁺)

Precursor Ion (m/z)Fragment Ionm/z of Fragment (⁷⁹Br/⁸¹Br)Proposed Fragmentation Pathway
321.16/323.16[C₁₆H₃₁O]⁺239.24Loss of HBr
321.16/323.16[C₁₆H₃₂Br]⁺303.17/305.17Loss of H₂O (from potential enol form)
321.16/323.16[C₁₅H₂₉CO]⁺239.27α-cleavage: Loss of ˙CH₂Br
321.16/323.16[CH₂COHBr]⁺120.95/122.95α-cleavage: Loss of C₁₄H₂₉˙ radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a solid-state crystal. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

However, obtaining single crystals of sufficient size and quality for X-ray diffraction analysis can be a significant challenge for long-chain aliphatic compounds like this compound. These molecules often exhibit high conformational flexibility in their alkyl chains and may have low melting points, complicating the crystallization process. nsf.gov Research on similar long-chain molecules, such as 1-bromohexadecane, has shown that crystallization may require specialized techniques, such as co-crystallization with other molecules like ionic liquids, to induce an ordered, crystalline state from an amorphous one. nsf.gov

Should a suitable crystal of this compound be obtained, its solid-state structure would likely be dominated by van der Waals interactions between the long methylene sequences, promoting a layered or sheet-like packing arrangement similar to that seen in polyethylene (B3416737) and other long-chain aliphatic polymers. acs.org The polar carbonyl and bromo- substituents would introduce additional intermolecular forces. Dipole-dipole interactions involving the ketone group and potential halogen bonding (C-Br···O interactions) would likely play a crucial role in the specific packing motif, influencing the orientation of molecules within the crystal lattice. nih.gov The conformation of the α-bromo ketone moiety itself is of interest, as studies on smaller analogues have shown a preference for a cisoid arrangement where the bromine and oxygen atoms are eclipsed, a conformation stabilized by intramolecular electrostatic interactions. nih.gov

Table 2: Crystallographic Analysis of this compound: Challenges and Expectations

AspectDescription
Crystallization Challenges High conformational flexibility of the hexadecyl chain can lead to disordered or amorphous solids. nsf.gov Relatively low melting point may require low-temperature crystallization techniques.
Expected Crystal Packing Dominated by van der Waals forces, leading to a layered structure with interdigitated or aligned alkyl chains. acs.org
Key Intermolecular Interactions In addition to van der Waals forces, dipole-dipole interactions from the C=O group and potential C-Br···O halogen bonds are expected to direct the crystal packing.
Expected Molecular Conformation The C1-C2 bond is likely to adopt a conformation where the C=O and C-Br bonds are nearly eclipsed (cisoid). nih.gov The C₁₄H₂₉ alkyl chain is expected to adopt a low-energy, all-trans zigzag conformation within the crystal lattice.

Advanced Spectroscopic Techniques for Purity Assessment and Trace Analysis

Ensuring the purity of a chemical compound and quantifying any trace-level impurities are critical for its reliable use in further applications. A suite of advanced spectroscopic techniques is employed for this purpose, each providing complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. It is highly effective for assessing the purity of this compound by separating it from potential impurities such as unreacted starting materials (e.g., hexadecan-2-one), residual solvents, or by-products from the synthesis. Coupling GC with a high-resolution mass spectrometer (GC-HRMS) allows for the determination of the elemental composition of trace impurities from their accurate mass, facilitating their identification. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for both structural verification and purity assessment. ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. For purity assessment, Quantitative NMR (qNMR) is an increasingly important method. By integrating the signal of the analyte against that of a certified internal standard of known concentration, qNMR can provide a highly accurate and direct measurement of the purity of this compound without the need for a specific reference standard of the compound itself.

Fourier-Transform Infrared (FT-IR) Spectroscopy is useful for confirming the presence of key functional groups (e.g., the C=O stretch of the ketone and the C-Br stretch) and for detecting certain impurities. For instance, the absence of a broad O-H stretching band would indicate the successful removal of any precursor alcohol.

These techniques, when used in combination, provide a comprehensive profile of the compound's identity, structure, and purity, ensuring its quality for research and development purposes.

Table 3: Spectroscopic Techniques for Purity and Trace Analysis of this compound

TechniquePrincipleApplication for this compound
GC-MS Separates components of a mixture based on volatility and partitioning behavior, followed by mass-based detection and identification.Detection and identification of volatile and semi-volatile impurities (e.g., starting materials, by-products).
GC-HRMS Combines gas chromatography with high-resolution mass spectrometry.Accurate mass measurement of impurities for unambiguous elemental composition determination. rsc.org
qNMR Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified reference standard.High-precision determination of absolute purity without requiring an identical standard.
FT-IR Measures the absorption of infrared radiation by the molecule's vibrating bonds.Confirmation of functional groups (C=O, C-Br) and detection of impurities with distinct functional groups (e.g., O-H from alcohols). utar.edu.my

Theoretical and Computational Studies on 1 Bromohexadecan 2 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 1-bromohexadecan-2-one.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Charge Distribution

DFT calculations can provide detailed insights into the molecular orbitals (HOMO and LUMO) and the distribution of electron density within the this compound molecule. The long hexadecyl chain is primarily composed of sp³ hybridized carbons and hydrogens, contributing to the molecule's nonpolar character. The reactivity is largely dictated by the α-bromoketone functional group.

The electron-withdrawing nature of the carbonyl oxygen and the bromine atom significantly influences the electron distribution. The carbon atom of the carbonyl group (C2) is electrophilic, while the oxygen atom is nucleophilic. The bromine atom further enhances the electrophilicity of the C2 carbon. The α-carbon (C1) bearing the bromine atom is also an electrophilic center, susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) analysis can quantify the charge distribution. For a representative α-bromo ketone, the partial atomic charges might be approximated as shown in the table below. The exact values for this compound would require specific calculations, but the trend is illustrative.

AtomRepresentative Partial Charge (e)
Carbonyl Carbon (C2)+0.45 to +0.65
Carbonyl Oxygen-0.50 to -0.70
Alpha-Carbon (C1)+0.05 to +0.15
Bromine-0.10 to -0.20

This interactive table presents hypothetical charge data for illustrative purposes, based on typical values for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) is likely to be localized on the lone pairs of the oxygen and bromine atoms, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the π* antibonding orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's reactivity and electronic transitions.

Prediction of Spectroscopic Properties

DFT calculations can also be employed to predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by computing the vibrational frequencies. The most prominent peak would be the C=O stretching frequency of the ketone, typically predicted in the range of 1715-1735 cm⁻¹. The C-Br stretching frequency would appear at lower wavenumbers, generally between 500 and 600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted with good accuracy. The protons on the α-carbon (C1) would be significantly deshielded due to the adjacent bromine and carbonyl group. The ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon around 200 ppm.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can predict the electronic transitions. Ketones typically exhibit a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths.

Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

The long, flexible hexadecyl chain of this compound allows for a multitude of conformations. Molecular mechanics and molecular dynamics (MD) simulations are ideal for exploring the conformational landscape of such molecules. nih.govresearchgate.net

MD simulations can reveal the preferred conformations of the alkyl chain in different environments (e.g., in a nonpolar solvent or in the solid state). nih.govresearchgate.net These simulations can also shed light on how the molecule interacts with other molecules. The long alkyl chain will predominantly engage in van der Waals interactions, leading to aggregation in nonpolar environments. researchgate.net The polar α-bromoketone head group can participate in dipole-dipole interactions.

In a biological context, MD simulations could be used to model the interaction of this compound with a protein target, for instance, by docking the molecule into an active site and simulating the dynamics of the complex. tubitak.gov.tracs.org This can provide insights into the stability of the binding and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern molecular recognition. tubitak.gov.tr

Computational Prediction of Reaction Pathways, Transition States, and Reaction Energetics

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. nih.govresearchgate.net DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the structures of transition states and intermediates. nih.govnih.gov

A key reaction of α-bromo ketones is their susceptibility to nucleophilic substitution at the α-carbon. openstax.orglibretexts.org For example, the reaction with a nucleophile (Nu⁻) would proceed via an Sₙ2 mechanism. Computational modeling can determine the activation energy barrier for this reaction, providing a quantitative measure of its rate. researchgate.net

Another important reaction is the Favorskii rearrangement, which occurs in the presence of a base. Computational studies can elucidate the mechanism, which may involve the formation of a cyclopropanone (B1606653) intermediate, and calculate the energetics of the different steps.

The table below provides a hypothetical comparison of activation energies for two potential reactions of this compound, illustrating the type of data that can be obtained from such calculations.

ReactionNucleophile/BaseSolventCalculated Activation Energy (kcal/mol)
Sₙ2 SubstitutionOH⁻Water15-20
Favorskii RearrangementOCH₃⁻Methanol20-25

This interactive table presents hypothetical activation energy data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bioinfopublication.org If a set of analogous α-bromo ketones were synthesized and tested for a specific biological activity (e.g., enzyme inhibition), a QSAR model could be developed. tubitak.gov.trtandfonline.com

To build a QSAR model, various molecular descriptors for each compound would be calculated. These can include:

Electronic descriptors: Partial charges, dipole moment, HOMO/LUMO energies. tandfonline.com

Steric descriptors: Molecular volume, surface area, specific shape indices. bioinfopublication.org

Hydrophobic descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water). tandfonline.com

Topological descriptors: Indices that describe the connectivity of atoms in the molecule.

Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to create an equation that correlates these descriptors with the observed biological activity. bioinfopublication.orgeuropa.eu

For a series of compounds related to this compound, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = c₀ + c₁LogP + c₂LUMO + c₃*Molecular_Volume

Where IC₅₀ is the concentration of the compound required to inhibit a biological process by 50%. Such a model could then be used to predict the activity of new, unsynthesized analogs and to guide the design of more potent compounds. nih.gov

Q & A

Q. What frameworks guide the development of hypothesis-driven research questions about this compound?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope questions. For example: “How does solvent polarity affect the nucleophilic substitution kinetics of this compound?” aligns with FINER by addressing mechanistic novelty and practical relevance. Iteratively refine questions using literature gaps identified via systematic reviews .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.